molecular formula C17H19NO3 B11839849 (3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate CAS No. 1243175-48-5

(3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate

Cat. No.: B11839849
CAS No.: 1243175-48-5
M. Wt: 285.34 g/mol
InChI Key: UBWUFNYNGFDLEH-ZENOOKHLSA-N
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Description

(3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopenta[c]quinoline core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions to form the cyclopenta[c]quinoline core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

(3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate is unique due to its specific stereochemistry and the presence of both acetyl and ethyl groups.

Properties

CAS No.

1243175-48-5

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

ethyl (3aR,4S,9bS)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate

InChI

InChI=1S/C17H19NO3/c1-3-21-17(20)16-13-6-4-5-12(13)14-9-11(10(2)19)7-8-15(14)18-16/h4-5,7-9,12-13,16,18H,3,6H2,1-2H3/t12-,13+,16-/m0/s1

InChI Key

UBWUFNYNGFDLEH-ZENOOKHLSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2CC=C[C@@H]2C3=C(N1)C=CC(=C3)C(=O)C

Canonical SMILES

CCOC(=O)C1C2CC=CC2C3=C(N1)C=CC(=C3)C(=O)C

Origin of Product

United States

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